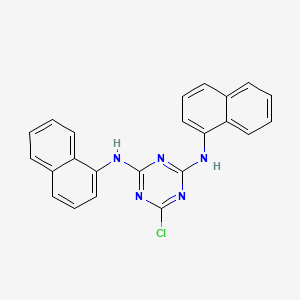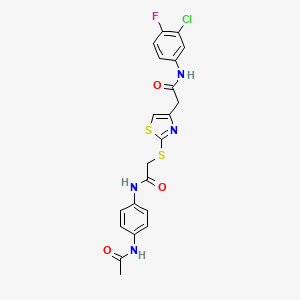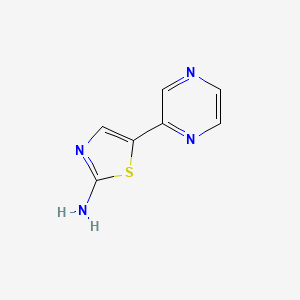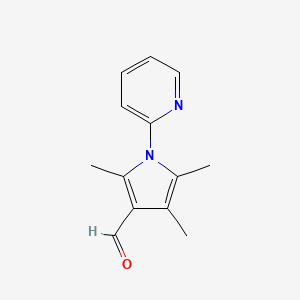![molecular formula C21H13N3O2S2 B2712645 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681167-56-6](/img/structure/B2712645.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their wide range of biological activities and medicinal applications . They have been found to exhibit anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole derivatives crystallize with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling processes between aniline derivatives and other compounds .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
- Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide, have been synthesized and evaluated for their antimicrobial activity. Studies have found that some of these derivatives exhibit potent antimicrobial activity against a variety of bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Bikobo et al., 2017).
Anticancer Activity
- Research into benzothiazole derivatives has also indicated their potential in anticancer therapy. Specific compounds within this chemical class have demonstrated significant antitumor effects in vitro, highlighting the promise of benzothiazole derivatives, including this compound, in the search for new anticancer agents (Ostapiuk et al., 2017).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting properties on various metals in acidic environments. These studies have found that certain benzothiazole compounds can significantly reduce the rate of corrosion on metals, making them valuable for applications in industrial maintenance and preservation (Hu et al., 2016).
Fluorescent Chemosensors
- A benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been designed and synthesized for the detection of pH fluctuations. This compound exhibits multifluorescence emissions in different states, making it suitable for sensitive detection of physiological pH changes, which is crucial for various biomedical applications (Li et al., 2018).
HDAC6 Inhibitors for Alzheimer's Disease
- Research into 5-aroylindolyl-substituted hydroxamic acids, which share structural motifs with this compound, has led to the identification of potent inhibitors of histone deacetylase 6 (HDAC6). These inhibitors show promise in treating Alzheimer's disease by reducing the level of phosphorylation and aggregation of tau proteins, suggesting a potential therapeutic application (Lee et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The specific mode of action of This compound It can be inferred from the general properties of benzothiazole derivatives that they interact with their targets, leading to inhibition of essential biochemical processes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Benzothiazole derivatives have been reported to inhibit several enzymes involved in critical biochemical pathways, thereby affecting the normal functioning of the microorganisms .
Result of Action
The molecular and cellular effects of This compound It can be inferred that the compound’s action results in the inhibition of essential enzymes, leading to the disruption of critical biochemical processes in the target organisms .
Direcciones Futuras
Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on the development of novel antibiotics to control resistance problems, as well as the development of benzothiazole derivatives with improved anticancer activity and solubility.
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Benzothiazole derivatives have shown variable activity against different bacterial strains
Molecular Mechanism
The molecular mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide is not well-established . Benzothiazole derivatives have shown inhibitory activity against M. tuberculosis
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S2/c25-17-10-13(23-20(26)12-5-8-15-19(9-12)27-11-22-15)6-7-14(17)21-24-16-3-1-2-4-18(16)28-21/h1-11,25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCTYZTVTJYQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)


![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)


![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)

![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)

![N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2712583.png)

